

Preclinical research on Oveporexton and wakefulness

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An In-depth Technical Guide to the Preclinical Research on **Oveporexton** (TAK-861) and Wakefulness

Executive Summary

Oveporexton (developmental code: TAK-861) is a first-in-class, orally available, selective orexin receptor 2 (OX2R) agonist under development by Takeda Pharmaceuticals for the treatment of narcolepsy type 1 (NT1).[1][2] NT1 is a chronic neurological disorder caused by the profound loss of orexin-producing neurons, leading to a deficiency in the orexin neuropeptide system, a key regulator of wakefulness.[3][4][5] Unlike current treatments that manage symptoms through downstream neurotransmitter systems, oveporexton is designed to address the underlying pathophysiology of NT1 by directly stimulating the OX2R to restore the deficient orexin signaling.[2][6][7] Preclinical research has been instrumental in characterizing the pharmacology of oveporexton, demonstrating its high potency, selectivity for OX2R, and its efficacy in promoting wakefulness and reducing narcolepsy-like symptoms in animal models. This document provides a comprehensive overview of the core preclinical data and methodologies that form the scientific foundation for the clinical development of oveporexton.

Mechanism of Action: Selective Orexin Receptor 2 Agonism



The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness.[4] While both receptors are involved in a range of physiological responses, the activation of OX2R is particularly crucial for promoting and maintaining wakefulness and suppressing cataplexy.[4] **Oveporexton** was developed as a highly selective agonist for the OX2R.[1][8] By binding to and activating OX2R, **oveporexton** mimics the function of the endogenous orexin peptides, thereby compensating for their deficiency in individuals with NT1. This targeted mechanism is intended to restore normal wakefulness and alleviate the core symptoms of the disorder, including excessive daytime sleepiness and cataplexy.[6][7][9]

Quantitative Preclinical Data

The preclinical pharmacological profile of **oveporexton** has been defined through a series of in vitro and in vivo studies. The data highlight its potency, selectivity, and efficacy in relevant animal models.

Table 1: In Vitro Receptor Activity Profile of Oveporexton

(TAK-861)

Parameter	Receptor	Value	Species	Assay Type	Reference
Potency (EC ₅₀)	Human OX2R	2.5 nM	Human	Calcium Mobilization	[1][8]
Selectivity	OX2R vs. OX1R	>3,000-fold	Human	Calcium Mobilization	[1]

Table 2: In Vivo Efficacy of Oveporexton (TAK-861) in Animal Models



Animal Model	Species	Dose (Oral)	Primary Outcome	Result	Reference
Wild-Type	Mouse	1 mg/kg	Promotion of Wakefulness	Significantly increased wakefulness time during the normal sleep phase.	[1][8]
Wild-Type	Cynomolgus Monkey	1 mg/kg	Promotion of Wakefulness	Significantly promoted wakefulness during the normal sleep phase.	[1][8]
Orexin Neuron- Ablated (Orexin/Ataxi n-3)	Mouse	0.1, 0.3, 1 mg/kg	Suppression of Cataplexy- like Episodes	Dose- dependently and significantly suppressed cataplexy-like episodes.	[1][10]
Orexin Neuron- Ablated (Orexin/Ataxi n-3 & Orexin- tTA;TetO DTA)	Mouse	1 mg/kg	Amelioration of Wakefulness Fragmentatio n	Significantly increased wakefulness time and improved fragmentation during the active phase.	[1][3][8]
OX2R Knockout	Mouse	10 mg/kg	Promotion of Wakefulness	No wake- promoting effects observed, confirming	[1]



OX2R selectivity.

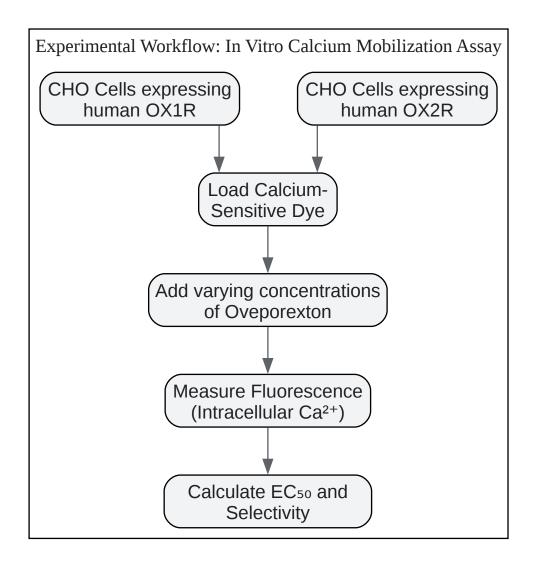
Key Experimental Protocols

The following section details the methodologies employed in the core preclinical studies to characterize the activity of **oveporexton**.

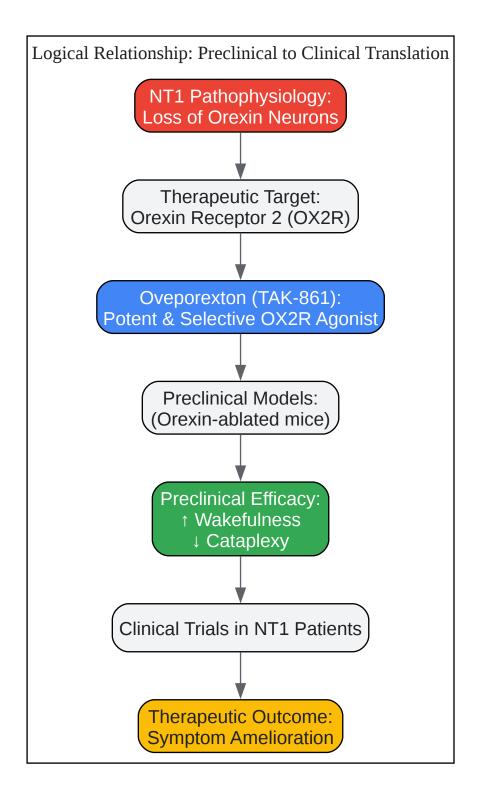
In Vitro Receptor Potency and Selectivity Assay

- Objective: To determine the potency and selectivity of oveporexton at human orexin receptors.
- Methodology: Calcium mobilization assays were performed using Chinese Hamster Ovary (CHO) cells engineered to express either the human orexin 1 receptor (OX1R) or the human orexin 2 receptor (OX2R).[1]
 - Cells were cultured and plated in a suitable format for fluorescence-based assays.
 - A calcium-sensitive fluorescent dye was loaded into the cells.
 - Cells were then exposed to varying concentrations of oveporexton.
 - Receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity.
 - The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves to quantify the potency of the compound at each receptor.
 - Selectivity was determined by comparing the EC₅₀ values for OX2R and OX1R.[1]

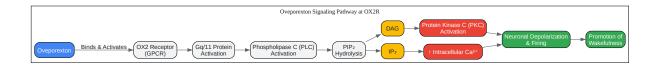












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